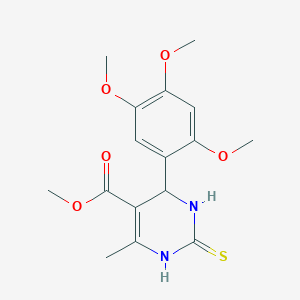
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid and has been used for decades in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and gout.
作用機序
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride reduces pain and inflammation.
Biochemical and Physiological Effects:
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to reduce the levels of beta-amyloid in the brain. 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is its well-established safety profile. It has been used for decades in the treatment of various diseases, and its safety and efficacy have been well-documented. However, one limitation of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is its potential for gastrointestinal side effects, such as stomach ulcers and bleeding. This can limit its use in certain patient populations.
将来の方向性
There are a number of potential future directions for the study of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of research is the development of new formulations of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride that can reduce the risk of gastrointestinal side effects. Finally, there is a need for further studies to determine the long-term safety and efficacy of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride in various patient populations.
合成法
The synthesis of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves the reaction of 4-chloro-2,6-difluorobenzonitrile with 4-methoxyaniline in the presence of a base to form a thiazole ring. The resulting compound is then hydrolyzed to form 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride. This synthesis method is relatively simple and efficient, making it a popular choice for the production of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride.
科学的研究の応用
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride can reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
IUPAC Name |
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS.ClH/c1-21-12-5-3-11(4-6-12)19-16-20-15(9-22-16)13-7-2-10(17)8-14(13)18;/h2-9H,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVPZSTYMFQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)
![(2-aminoethyl)[4-(2-biphenylyloxy)butyl]amine](/img/structure/B5057088.png)
![1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B5057093.png)

![2-{[4-(2-naphthyloxy)butyl]amino}ethanol](/img/structure/B5057110.png)

![2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)

![N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5057152.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)